molecular formula C15H16IN3S B12691237 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide CAS No. 85169-00-2

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide

Cat. No.: B12691237
CAS No.: 85169-00-2
M. Wt: 397.3 g/mol
InChI Key: ZEMQMJUKRICFSN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide is a phenothiazinium dye known for its vibrant color and photodynamic properties. This compound is part of a broader class of phenothiazinium dyes, which have been extensively studied for their applications in photodynamic therapy, antimicrobial treatments, and as redox-active materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide typically involves the condensation of appropriate aniline derivatives with sulfur and iodine. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the phenothiazine core. The final iodide salt is obtained through ion exchange processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenothiazines, leuco phenothiazines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted microorganisms or cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

85169-00-2

Molecular Formula

C15H16IN3S

Molecular Weight

397.3 g/mol

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;iodide

InChI

InChI=1S/C15H15N3S.HI/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H

InChI Key

ZEMQMJUKRICFSN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[I-]

Origin of Product

United States

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